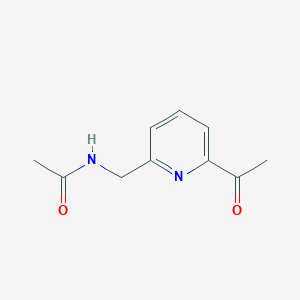

2-Acetyl-6-(acetylaminomethyl)pyridine

Description

2-Acetyl-6-(acetylaminomethyl)pyridine is a pyridine derivative featuring acetyl and acetylaminomethyl substituents at the 2- and 6-positions, respectively. For example, 1-(6-Amino-4-methylpyridin-2-yl)propan-2-yl acetate (35) () shares functional similarities, such as acetyl-protected amino groups, suggesting analogous preparation methods involving acetylation reactions with acetyl chloride or acetic anhydride . Pyridine derivatives are widely utilized in catalysis (e.g., cobalt precatalysts for ethylene polymerization; ) and medicinal chemistry due to their tunable electronic and steric properties .

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

N-[(6-acetylpyridin-2-yl)methyl]acetamide |

InChI |

InChI=1S/C10H12N2O2/c1-7(13)10-5-3-4-9(12-10)6-11-8(2)14/h3-5H,6H2,1-2H3,(H,11,14) |

InChI Key |

ICJZNLXNYYBRGO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=CC(=N1)CNC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key pyridine derivatives with structural or functional similarities to 2-Acetyl-6-(acetylaminomethyl)pyridine:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The acetyl group at the 2-position (as in 2-Acetyl-6-bromopyridine) enhances electrophilicity, facilitating nucleophilic substitution reactions, whereas amino or aminomethyl groups (e.g., 2-Amino-6-(aminomethyl)pyridine) increase basicity and coordination capacity .

- Steric Effects : Bulky substituents (e.g., 6-(4-carboxyphenyl)ethynyl in ) reduce reactivity but improve selectivity in catalysis or drug design .

Preparation Methods

Tschitschibabin Amination

The Tschitschibabin reaction, traditionally used for introducing amino groups to pyridines, has been adapted for aminomethylation.

Procedure :

-

2-Acetylpyridine reacts with formaldehyde and ammonium chloride in a sealed tube at 150–200°C for 6–12 hours.

-

Patent US4628097A highlights the use of ZSM-5 zeolites as catalysts, achieving 35.8% yield of 2-amino-6-methylpyridine at 350°C and 190 bar. For aminomethylation, substituting methylamine for ammonia may enable direct introduction of the aminomethyl group.

Optimization :

Catalytic Ammonolysis of Alkoxymethyl Precursors

A method analogous to vitamin B₁ intermediate synthesis involves converting alkoxymethyl to acetylaminomethyl groups (Figure 2).

Steps :

-

Synthesis of 2-Acetyl-6-methoxymethylpyridine :

-

Ammonolysis to Aminomethyl :

-

Acetylation :

-

Acetic anhydride in dichloromethane at 0°C yields the acetylated product.

-

Advantages :

-

Avoids cryogenic conditions required in cyanopyridine routes.

-

Al₂O₃ catalysts are reusable and minimize byproduct formation.

Comparative Analysis of Methodologies

Table 1: Key Reaction Parameters and Yields

Trade-offs :

-

Cyanopyridine Route : High yields but requires hazardous n-butyllithium and cryogenic steps.

-

Tschitschibabin Method : Moderate yields due to competing side reactions but scalable with zeolite catalysts.

-

Ammonolysis Pathway : Balanced yield and safety profile, though high temperatures may degrade sensitive substrates.

Mechanistic Insights and Catalytic Systems

Role of Zeolites in Regioselective Amination

ZSM-5 zeolites exhibit shape-selective catalysis due to their microporous structure. The 10-membered ring channels favor the formation of 6-substituted pyridines by sterically hindering substitution at the 4-position. Acidic sites on the zeolite surface protonate the pyridine ring, activating it for electrophilic amination.

Al₂O₃-Mediated Ammonolysis

Aluminum oxide acts as a Lewis acid, polarizing the C–O bond in alkoxymethyl groups and facilitating nucleophilic attack by ammonia. The reaction proceeds via an SN2 mechanism, with inversion of configuration at the methylene carbon.

Industrial Scalability and Environmental Considerations

Process Intensification

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-Acetyl-6-(acetylaminomethyl)pyridine, and how can reaction conditions be optimized to minimize byproducts?

- Methodological Answer : The compound can be synthesized via acetylation of a pyridine precursor, such as 6-(aminomethyl)pyridine, using acetic anhydride under controlled conditions. Key parameters include temperature (80–100°C), solvent choice (e.g., DMF or THF), and stoichiometric ratios of acetylating agents. For example, highlights a similar protocol where 2-acetamido derivatives are synthesized via tert-butoxycarbonyl protection followed by deprotection . Optimization involves monitoring reaction progress via TLC or HPLC to adjust reagent excess and prevent over-acetylation.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of 2-Acetyl-6-(acetylaminomethyl)pyridine and distinguish it from regioisomers?

- Methodological Answer :

- ¹H NMR : The acetyl group (-COCH₃) appears as a singlet at ~2.1–2.3 ppm. The acetylaminomethyl (-NHCOCH₃-CH₂-) moiety shows characteristic splitting patterns: NH protons resonate at ~6.5–7.0 ppm (broad), and CH₂ protons appear as a triplet near ~3.8–4.2 ppm.

- IR : Stretching frequencies at ~1650–1680 cm⁻¹ (C=O), ~1550–1600 cm⁻¹ (N-H bend), and ~1250–1300 cm⁻¹ (C-N) confirm functional groups.

- MS : Molecular ion peaks (M⁺) should align with the molecular weight (e.g., C₁₀H₁₂N₂O₂: 200.21 g/mol). Fragmentation patterns (e.g., loss of acetyl groups) differentiate regioisomers.

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) can predict the binding affinity of 2-Acetyl-6-(acetylaminomethyl)pyridine with biological targets, and how do these predictions align with experimental data?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. Optimize geometry and compare with crystallographic data (if available).

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding (e.g., NH and C=O groups) and π-π stacking with aromatic residues.

- Validation : Compare docking scores (e.g., binding energy in kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays. Discrepancies may arise from solvation effects or conformational flexibility not modeled computationally.

- Reference: discusses analogous docking studies for pyridine-based inhibitors .

Q. How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved through experimental redesign?

- Methodological Answer :

- Dose-Response Studies : Test a broad concentration range (nM–mM) to identify therapeutic windows and avoid false-negative/positive results.

- Selectivity Profiling : Use panel assays (e.g., kinase profiling) to differentiate target-specific effects from off-target interactions.

- Metabolic Stability : Assess stability in liver microsomes (e.g., rat/human S9 fractions) to determine if metabolites contribute to observed contradictions. emphasizes metabolic activation pathways for pyridine derivatives .

Q. What advanced chromatographic techniques (HPLC-MS, GC-MS) are suitable for quantifying trace impurities in 2-Acetyl-6-(acetylaminomethyl)pyridine, and how can method validation ensure reproducibility?

- Methodological Answer :

- HPLC-MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid). Monitor impurities at ppm levels via selected ion monitoring (SIM).

- Validation Parameters : Include linearity (R² > 0.99), precision (%RSD < 2%), and LOQ/LOD (e.g., 0.1 μg/mL).

- Reference Standards : Compare retention times and fragmentation patterns with spiked impurities (e.g., unreacted precursors).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.